2',3',4',5'-Tetrachloro-3-biphenylol
Overview
Description
2’,3’,4’,5’-Tetrachloro-3-biphenylol is an organochlorine compound, known for its stability and resistance to degradation. It is a derivative of biphenyl, where four chlorine atoms are substituted at the 2’, 3’, 4’, and 5’ positions, and a hydroxyl group is attached to the 3 position of the biphenyl ring. This compound is part of the larger family of polychlorinated biphenyls (PCBs), which have been widely used in various industrial applications due to their chemical stability and insulating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’,5’-Tetrachloro-3-biphenylol typically involves the chlorination of biphenyl compounds. One common method includes the reaction of biphenyl with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and chlorine concentration to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2’,3’,4’,5’-Tetrachloro-3-biphenylol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under basic conditions.
Major Products: The major products formed from these reactions include various chlorinated and hydroxylated biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’,3’,4’,5’-Tetrachloro-3-biphenylol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Research on its toxicological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies focus on its potential role in disrupting endocrine functions and its implications for human health.
Mechanism of Action
The mechanism of action of 2’,3’,4’,5’-Tetrachloro-3-biphenylol involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and subsequent oxidative stress, contributing to its toxic effects .
Comparison with Similar Compounds
- 2’,3’,4’,5’-Tetrachlorobiphenyl-3-ol
- 2,3,4,5-Tetrachlorophenol
- 2,3,4,5-Tetrachlorobiphenyl
Comparison: 2’,3’,4’,5’-Tetrachloro-3-biphenylol is unique due to the presence of a hydroxyl group at the 3 position, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits distinct properties in terms of its interaction with biological receptors and its stability under various environmental conditions .
Properties
IUPAC Name |
3-(2,3,4,5-tetrachlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-9-5-8(10(14)12(16)11(9)15)6-2-1-3-7(17)4-6/h1-5,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSUIQQZIUKGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217966 | |
Record name | Phenol, 3-(2,3,4,5-tetrachlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67651-37-0 | |
Record name | 2′,3′,4′,5′-Tetrachloro[1,1′-biphenyl]-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67651-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-(2,3,4,5-tetrachlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-(2,3,4,5-tetrachlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the toxicological significance of the observed effects on mitochondria?
A1: Mitochondria are crucial for cellular energy production. Disruption of mitochondrial function, particularly through inhibition of the electron transport chain, can have severe consequences for cell viability and overall organismal health. While the study primarily focused on in vitro effects, the findings suggest that 2',3',4',5'-tetrachloro-3-biphenylol could potentially contribute to toxicity by impairing mitochondrial energy production []. Further research is needed to determine the in vivo relevance and potential long-term consequences of these findings.
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